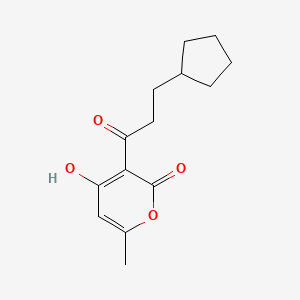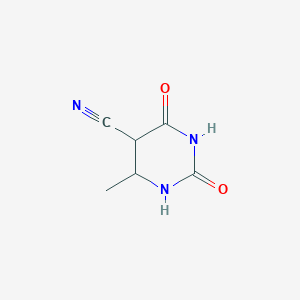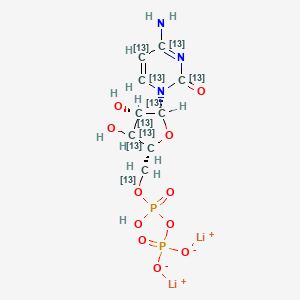
Cytidine diphosphate-13C9 (dilithium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine diphosphate-13C9 (dilithium) is a nucleoside diphosphate that is isotopically labeled with carbon-13. This compound acts as a carrier for phosphorylcholine, diacylglycerol, and other molecules during the synthesis of phospholipids . The isotopic labeling with carbon-13 makes it particularly useful in various scientific research applications, especially in the field of metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine diphosphate-13C9 (dilithium) involves the incorporation of carbon-13 into the cytidine diphosphate molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic label at specific positions within the molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the incorporation of carbon-13 at the desired positions .
Industrial Production Methods
Industrial production of Cytidine diphosphate-13C9 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled compounds and ensure their purity. The production methods are designed to maximize yield and minimize contamination, making the compound suitable for research and industrial applications .
化学反应分析
Types of Reactions
Cytidine diphosphate-13C9 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may result in the formation of oxidized cytidine derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of substituted cytidine diphosphate derivatives .
科学研究应用
Cytidine diphosphate-13C9 (dilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of cytidine diphosphate in various biochemical pathways.
Biology: Utilized in studies of nucleic acid metabolism and phospholipid synthesis.
Medicine: Employed in the development of nucleotide-based therapeutics and in the study of drug metabolism.
Industry: Applied in the production of isotopically labeled compounds for research and development purposes.
作用机制
The mechanism of action of Cytidine diphosphate-13C9 (dilithium) involves its role as a carrier molecule in phospholipid synthesis. It acts by transferring phosphorylcholine and diacylglycerol to form phosphatidylcholine, a key component of cell membranes. The isotopic labeling with carbon-13 allows researchers to track the metabolic pathways and interactions of the compound within biological systems .
相似化合物的比较
Similar Compounds
Cytidine diphosphate: The unlabeled form of the compound, which serves similar functions in phospholipid synthesis.
Cytidine diphosphate-15N3 (dilithium): Another isotopically labeled variant, labeled with nitrogen-15.
Cytidine diphosphate-d13 (dilithium): Labeled with deuterium, another stable isotope.
Uniqueness
Cytidine diphosphate-13C9 (dilithium) is unique due to its carbon-13 labeling, which provides distinct advantages in metabolic studies. The carbon-13 isotope is non-radioactive and stable, making it safe for use in various research applications. Additionally, the specific labeling allows for precise tracking and analysis of metabolic pathways, which is not possible with the unlabeled or other isotopically labeled variants .
属性
分子式 |
C9H13Li2N3O11P2 |
|---|---|
分子量 |
424.0 g/mol |
IUPAC 名称 |
dilithium;[[(2R,4S,5R)-5-(4-amino-2-oxo(2,4,5,6-13C4)pyrimidin-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O11P2.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1;; |
InChI 键 |
KUSULDMXKWTTRE-LXQKCEQWSA-L |
手性 SMILES |
[Li+].[Li+].[13CH]1=[13CH]N([13C](=O)N=[13C]1N)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]OP(=O)(O)OP(=O)([O-])[O-])O)O |
规范 SMILES |
[Li+].[Li+].C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])[O-])O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



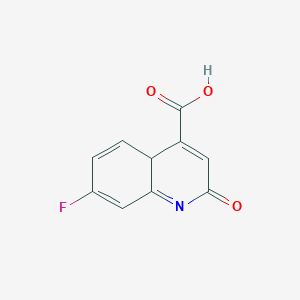
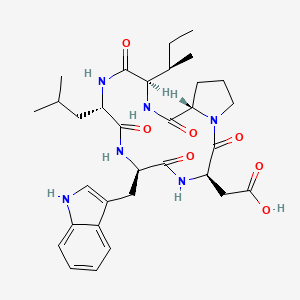
![3-[({3-[(Thiophen-2-ylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B12363780.png)
![6Lac[6]Met](/img/structure/B12363786.png)
![2-[(4-Octoxyphenyl)hydrazinylidene]propanedinitrile](/img/structure/B12363787.png)
![2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12363791.png)
![disodium;7-hydroxy-8-[[2-methyl-4-[3-methyl-4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]phenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12363799.png)
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
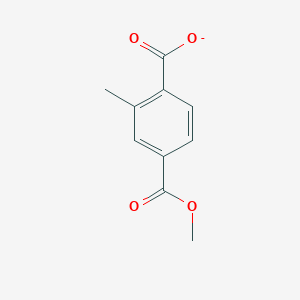
![[(2R,3R,4R,6R)-6-[[(5R,6R,7S,8S,9E,11R,15E)-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[(2R,4R)-4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B12363815.png)
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
